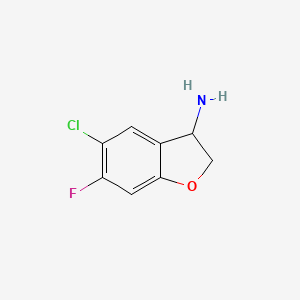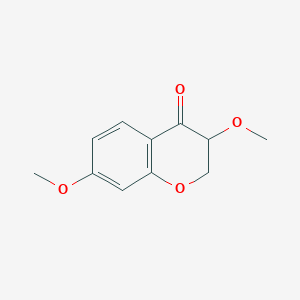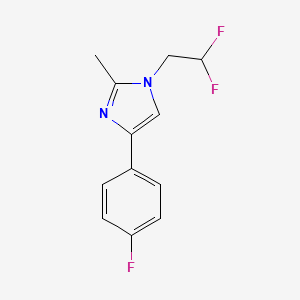
1,3-Diadamantylimidazolidiniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diadamantylimidazolidiniumchloride is a unique compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The adamantyl groups attached to the imidazolidinium core provide significant steric hindrance, enhancing the compound’s stability and making it an interesting subject for research in various fields.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Diadamantylimidazolidiniumchloride can be synthesized through a multi-step process. One common method involves the reaction of 1,3-diadamantylimidazolidine with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-Diadamantylimidazolidiniumchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halide exchange reactions can be facilitated using silver salts or other halide sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-imidazolidine oxides, while substitution reactions can produce various halide derivatives.
科学研究应用
1,3-Diadamantylimidazolidiniumchloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Industry: It is used in the production of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 1,3-diadamantylimidazolidiniumchloride involves its interaction with various molecular targets. The adamantyl groups provide steric hindrance, which can influence the compound’s binding affinity to specific targets. The imidazolidinium core can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which contribute to its overall activity.
相似化合物的比较
Similar Compounds
1,3-Dimethylimidazolium Chloride: This compound is similar in structure but lacks the bulky adamantyl groups, resulting in different chemical properties.
1,3-Diethylimidazolium Chloride: Another similar compound with ethyl groups instead of adamantyl groups, leading to variations in stability and reactivity.
1,3-Dimesitylimidazolium Chloride: This compound contains mesityl groups, which also provide steric hindrance but differ in electronic properties compared to adamantyl groups.
Uniqueness
1,3-Diadamantylimidazolidiniumchloride stands out due to its high stability and unique steric properties provided by the adamantyl groups. These features make it particularly useful in applications requiring robust and stable compounds, such as in catalysis and advanced material synthesis.
属性
分子式 |
C23H37ClN2 |
|---|---|
分子量 |
377.0 g/mol |
IUPAC 名称 |
1,3-bis(1-adamantyl)imidazolidin-1-ium;chloride |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h16-21H,1-15H2;1H |
InChI 键 |
JTBOBRXTBCQEDC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C[NH+]1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)








![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)



